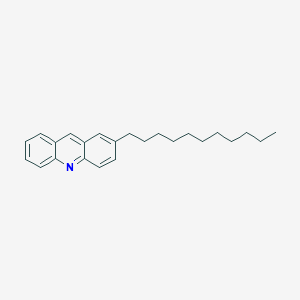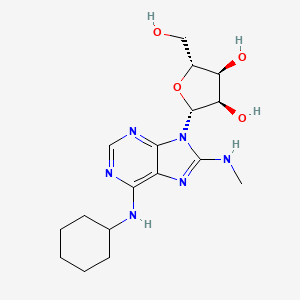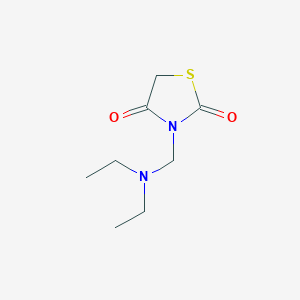![molecular formula C14H15BrFNO2 B12937430 (R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)
(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a bromine atom, a cyclopropyl group, and a fluorine atom attached to a dihydrobenzo[f][1,4]oxazepine core
Métodos De Preparación
The synthesis of ®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazepine core: This step involves the cyclization of a suitable precursor to form the dihydrobenzo[f][1,4]oxazepine ring system.
Introduction of the bromine atom: Bromination is carried out using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Addition of the cyclopropyl group: The cyclopropyl group is introduced via a cyclopropanation reaction using a suitable reagent.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Cyclization reactions: The oxazepine ring can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include N-bromosuccinimide (NBS), Selectfluor, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one involves its interaction with specific molecular targets. For example, in the context of its anticonvulsant activity, the compound may modulate neuronal ion channels or receptors to reduce neuronal excitability . In cancer research, its derivatives inhibit TNIK, a kinase involved in the Wnt/β-catenin signaling pathway, thereby suppressing cancer cell proliferation and migration .
Comparación Con Compuestos Similares
Similar compounds to ®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one include:
7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones: These compounds have been studied for their anticonvulsant and hypnotic properties.
3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives: These derivatives are selective TNIK inhibitors with potential anti-colorectal cancer effects.
The uniqueness of ®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one lies in its specific substitution pattern, which imparts distinct pharmacological properties.
Propiedades
Fórmula molecular |
C14H15BrFNO2 |
|---|---|
Peso molecular |
328.18 g/mol |
Nombre IUPAC |
2-bromo-1-[(3R)-3-cyclopropyl-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]ethanone |
InChI |
InChI=1S/C14H15BrFNO2/c15-6-14(18)17-7-10-5-11(16)3-4-13(10)19-8-12(17)9-1-2-9/h3-5,9,12H,1-2,6-8H2/t12-/m0/s1 |
Clave InChI |
XJPHJBDRRJOCNB-LBPRGKRZSA-N |
SMILES isomérico |
C1CC1[C@@H]2COC3=C(CN2C(=O)CBr)C=C(C=C3)F |
SMILES canónico |
C1CC1C2COC3=C(CN2C(=O)CBr)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B12937369.png)
![8-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B12937374.png)

![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12937386.png)

![11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)
![1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione](/img/structure/B12937400.png)




